

# Application Notes and Protocols for Cyclohexyl Cinnamate in Perfumery

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## Compound of Interest

Compound Name: Cyclohexyl cinnamate

Cat. No.: B1588606

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## Introduction

**Cyclohexyl cinnamate** is a synthetic fragrance ingredient valued in the perfumery and flavor industries for its unique olfactory profile.<sup>[1]</sup> It is classified as a cinnamate ester and is characterized by a complex aroma with fruity, balsamic, and slightly spicy notes.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of **cyclohexyl cinnamate**, focusing on its physicochemical properties, olfactory characteristics, safety assessment, and analytical procedures relevant to researchers, scientists, and drug development professionals.

## Section 1: Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of **cyclohexyl cinnamate** is essential for its effective and safe use in formulations.

Table 1: Physicochemical Data for **Cyclohexyl Cinnamate**

Property	Value	Reference(s)
Chemical Name	cyclohexyl (E)-3-phenylprop-2-enoate	[2][3][4]
Synonyms	Cinnamic acid, cyclohexyl ester	[1][3]
CAS Number	7779-17-1	[4][5]
Molecular Formula	C15H18O2	[3][5]
Molecular Weight	230.30 g/mol	[5]
Appearance	Colorless to light yellow viscous liquid	[1][6]
Odor Profile	Fruity, peachy, cherry, almond, cinnamyl, balsamic	[1][2]
Melting Point	50-53 °C	[1][7]
Boiling Point	346 °C	[1][7]
Flash Point	143.33 °C (290.00 °F) TCC	[2]
Specific Gravity	1.04800 to 1.05800 @ 25.00 °C	[2]
Refractive Index	1.56000 to 1.56400 @ 20.00 °C	[2]
Solubility	Insoluble in water; soluble in alcohol	[1]
logP	4.24	[1]

## Section 2: Application in Perfumery

**Cyclohexyl cinnamate** is utilized for its fixative properties and its ability to impart a sweet, fruity-balsamic aroma to fragrance compositions.

- **Recommended Usage Levels:** The International Fragrance Association (IFRA) recommends a usage level of up to 5.0% in the final fragrance concentrate.[\[2\]](#)[\[8\]](#)
- **Olfactory Contribution:** It provides a rich, sweet, and tenacious character, often used to create or enhance fruity and floral accords, particularly those with cherry, peach, and almond nuances.[\[1\]](#)[\[2\]](#)
- **Blending:** It blends well with other balsamic, spicy, and floral ingredients, adding depth and complexity to the overall fragrance.

## Section 3: Safety and Toxicological Information

The safety of fragrance ingredients is paramount. **Cyclohexyl cinnamate** has been evaluated for its potential to cause adverse effects.

Table 2: Toxicological and Safety Data Summary

Endpoint	Result/Information	Reference(s)
Dermal Sensitization	Data not extensively available in public literature, but as a cinnamate derivative, potential for sensitization should be considered.	<a href="#">[9]</a> <a href="#">[10]</a>
Phototoxicity/Photoallergenicity	Not expected to be phototoxic or photoallergenic.	<a href="#">[11]</a>
Genotoxicity	No specific data found for cyclohexyl cinnamate.	
Repeated Dose Toxicity	No specific data found for cyclohexyl cinnamate.	
Regulatory Status	FEMA GRAS (Generally Recognized as Safe) as a flavoring agent (FEMA No. 2352).	<a href="#">[1]</a> <a href="#">[4]</a>

Note: A comprehensive safety assessment should be conducted for any new application, following the principles outlined by the Research Institute for Fragrance Materials (RIFM).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Section 4: Experimental Protocols

Detailed protocols are provided for the quality control and safety assessment of **cyclohexyl cinnamate**.

### Protocol 4.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

This protocol outlines the methodology for confirming the identity and determining the purity of a **cyclohexyl cinnamate** sample.

Objective: To verify the chemical identity and assess the purity of a **cyclohexyl cinnamate** sample.

Materials:

- **Cyclohexyl cinnamate** sample
- High-purity solvent (e.g., ethanol, hexane)
- GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)
- Microsyringe

Procedure:

- Sample Preparation: Prepare a dilute solution of the **cyclohexyl cinnamate** sample (e.g., 1 mg/mL) in the chosen solvent.
- Instrument Setup:
  - Injector Temperature: 250 °C
  - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Mass Range: 40-400 amu.
- Injection: Inject 1 µL of the prepared sample into the GC-MS.
- Data Acquisition and Analysis:
  - Acquire the total ion chromatogram (TIC) and the mass spectrum of the major peak.
  - Compare the retention time and the mass spectrum with a known reference standard of **cyclohexyl cinnamate**.
  - Calculate the purity by determining the peak area percentage of **cyclohexyl cinnamate** relative to the total peak area in the chromatogram.

#### Protocol 4.2: Murine Local Lymph Node Assay (LLNA) for Skin Sensitization Potential

The LLNA is a standard method for assessing the potential of a substance to cause allergic contact dermatitis.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To determine the skin sensitization potential of **cyclohexyl cinnamate**.

Principle: Sensitizing chemicals induce a primary proliferation of lymphocytes in the draining lymph nodes. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., <sup>3</sup>H-methyl thymidine) or by flow cytometry.[\[16\]](#)[\[17\]](#)

Materials:

- Test substance: **Cyclohexyl cinnamate**
- Vehicle (e.g., acetone:olive oil 4:1)
- Positive control (e.g., hexyl cinnamic aldehyde)[\[16\]](#)

- Female CBA/J mice (8-12 weeks old)
- Radiolabeled nucleoside or BrdU for flow cytometry
- Standard laboratory equipment for animal studies

#### Procedure:

- Animal Acclimatization: Acclimatize animals for at least 5 days before the study.
- Dose Selection and Preparation: Prepare a series of concentrations of **cyclohexyl cinnamate** in the vehicle. The maximum concentration should be the highest achievable without causing excessive irritation or systemic toxicity.[\[16\]](#)
- Treatment:
  - Divide mice into groups (typically 4-5 animals per group), including a vehicle control group and a positive control group.
  - On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice.
- Proliferation Measurement (Radiometric Method):
  - On day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of <sup>3</sup>H-methyl thymidine.
  - Five hours after injection, humanely euthanize the animals.
  - Excise the draining auricular lymph nodes from each ear and pool them for each animal.
  - Prepare a single-cell suspension of the lymph node cells.
  - Precipitate the DNA and measure the incorporated radioactivity using a beta-scintillation counter.
- Data Analysis:

- Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.
- An SI of  $\geq 3$  is considered a positive result, indicating that the substance is a skin sensitizer.[\[17\]](#)

#### Protocol 4.3: Sensory Evaluation - Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[\[19\]](#)

Objective: To determine if a trained sensory panel can detect a difference between two fragrance formulations, one containing **cyclohexyl cinnamate** and one without.

#### Materials:

- Two fragrance formulations to be compared (A and B).
- Odor-free smelling strips.
- A well-ventilated, odor-free testing environment.[\[20\]](#)
- A panel of at least 15 trained sensory assessors.

#### Procedure:

- Sample Preparation: Prepare three coded samples for each panelist: two will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Panelist Instructions: Instruct each panelist to smell the three coded strips from left to right.
- Evaluation: Ask the panelists to identify which of the three samples is different from the other two.
- Data Analysis:

- Count the number of correct responses.
- Use a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g.,  $p < 0.05$ ).
- If the result is statistically significant, it can be concluded that a perceptible difference exists between the two formulations.

## Section 5: Signaling Pathways

Understanding the biological pathways involved in olfaction and skin sensitization is crucial for a comprehensive safety and efficacy assessment.

### Olfactory Signal Transduction

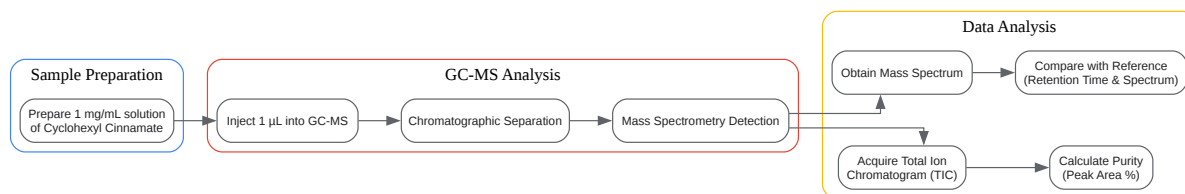
The perception of smell begins with the binding of an odorant molecule, such as **cyclohexyl cinnamate**, to an olfactory receptor (OR) in the cilia of olfactory sensory neurons.<sup>[21][22]</sup> This initiates a G-protein coupled cascade. The activated G-protein (G $\alpha$ olf) stimulates adenylyl cyclase type III (ACIII), leading to an increase in intracellular cyclic AMP (cAMP).<sup>[22][23]</sup> The elevated cAMP opens cyclic nucleotide-gated (CNG) channels, causing an influx of Na<sup>+</sup> and Ca<sup>2+</sup> ions, which depolarizes the neuron and generates an action potential that is transmitted to the brain.<sup>[21][23][24]</sup>

### Skin Sensitization Pathway (Adverse Outcome Pathway - AOP)

The process of skin sensitization is initiated when a chemical (hapten), such as a cinnamate derivative, covalently binds to skin proteins (haptenation).<sup>[25]</sup> This is the first key event (KE1) in the AOP for skin sensitization. This leads to a cascade of events including the activation of keratinocytes and the release of pro-inflammatory cytokines (KE2), maturation and migration of dendritic cells (KE3), and finally, the activation and proliferation of T-cells in the draining lymph nodes (KE4), leading to an allergic response upon re-exposure.<sup>[25][26]</sup>

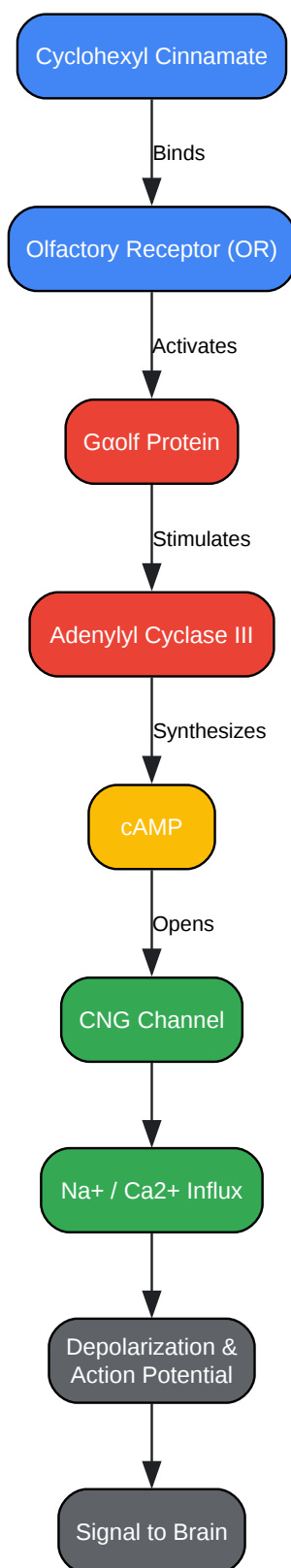
## Section 6: Visualizations (Graphviz DOT Language)





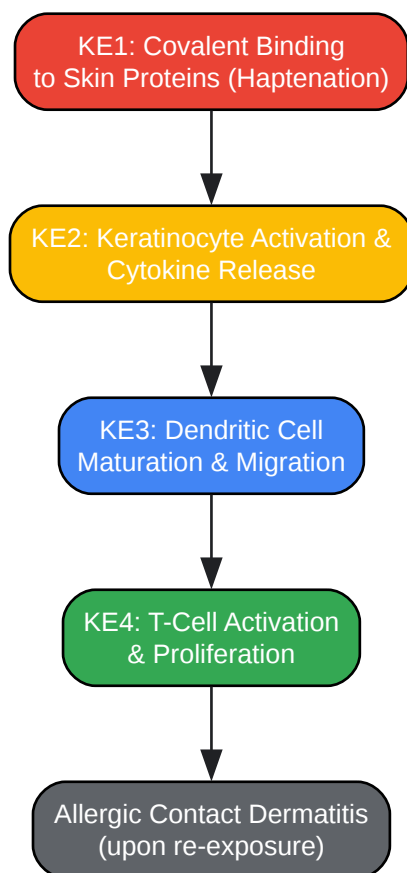
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Caption: Workflow for GC-MS analysis of **Cyclohexyl Cinnamate**.



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Caption: Olfactory signal transduction pathway.



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Caption: Adverse Outcome Pathway for skin sensitization.

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